molecular formula C16H12N2 B3050619 2,3'-Biindole CAS No. 27393-85-7

2,3'-Biindole

Cat. No. B3050619
CAS RN: 27393-85-7
M. Wt: 232.28 g/mol
InChI Key: KWGGLCJWTVNIAO-UHFFFAOYSA-N
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Description

2,3’-Biindole is a chemical compound with the molecular formula C16H12N2 . It is a type of biindole, which consists of two monomeric indole alkaloid units . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .


Synthesis Analysis

The synthesis of 2,3’-Biindole has been achieved through various methods. One approach involves the NBS-induced homodimerization of indole derivatives with excellent regioselectivity at 15 °C in high efficiency . Another method uses a copper-mediated 2,3-difunctionalization of indoles to afford 3-halogenated 2,3’-biindoles .


Molecular Structure Analysis

The molecular structure of 2,3’-Biindole consists of two indole rings connected at the 2 and 3’ positions . The average mass of this compound is 232.280 Da, and its monoisotopic mass is 232.100052 Da .

Scientific Research Applications

Anticancer Potential

2,3'-Biindole has shown promising results in the field of cancer research. It exhibits significant antiproliferative and cytotoxic activity against various cancer cell lines, including HeLa (human cervix carcinoma) and HT29 (human colon carcinoma) cells. Notably, it inhibited the proliferation of these cell lines more effectively than 5-fluorouracil, a commonly used chemotherapy drug. However, its mechanism of action remains unknown, as it does not seem to involve apoptosis (Ökten et al., 2015).

Synthesis and Structural Variations

2,3'-Biindole can be synthesized through various methods, enhancing its accessibility for research and potential applications. For instance, Fischer indole synthesis offers an efficient route to create both symmetrical and unsymmetrical 2,3'-biindoles (Alford et al., 2011). Additionally, a Co(III)-catalyzed reaction has been developed for creating 2,3'-biindoles, featuring moderate to excellent yields and tolerance to various functional groups (Li et al., 2020).

Bioactive Derivatives

The synthesis of potentially bioactive 2,3'-biindole derivatives has been explored using various strategies. One such method involves a Brønsted acid-catalyzed direct C3-arylation of 2-indolylmethanols with tryptamines and tryptophols, leading to a series of derivatives with high yields and broad substrate scope (Wan et al., 2018).

Anion Complexation and Sensing

2,3'-Biindole and related structures like indole and carbazole have emerged as significant anion-binding agents. They are increasingly being recognized for their role in molecular recognition and anion sensing, which has implications for various scientific and technological applications (Gale, 2008).

Future Directions

Research into 2,3’-Biindole and its derivatives continues to be an active area of study. Recent research has focused on the synthesis of 2,3’-Biindole and its potential applications, particularly in the field of medicinal chemistry . Future research may explore new synthesis methods, potential biological activities, and applications of 2,3’-Biindole and its derivatives.

properties

IUPAC Name

2-(1H-indol-3-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-3-7-14-11(5-1)9-16(18-14)13-10-17-15-8-4-2-6-12(13)15/h1-10,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGGLCJWTVNIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295753
Record name 2,3'-Biindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3'-Biindole

CAS RN

27393-85-7
Record name 2,3'-Biindole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3'-Biindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
S Ökten, R Erenler, TK Köprülü… - Turkish Journal of …, 2015 - journals.tubitak.gov.tr
2, 3'-Biindole (2) was synthesized via bromination of indole (1) with molecular bromine and underwent simultaneous dimerization. Antiproliferative and cytotoxic activity of 2 was …
Number of citations: 15 journals.tubitak.gov.tr
S Zhou, Q Liu, M Bao, J Huang, J Wang… - Organic Chemistry …, 2021 - pubs.rsc.org
An efficient and practical method for the synthesis of 2-indolyl indolone N-oxides via gold(I)-catalyzed cascade reaction of o-nitroalkynes with indoles has been reported. The generated …
Number of citations: 16 pubs.rsc.org
X Zhang, Y Zhang, X Gu, Z Zhang, W Wei… - Organic & Biomolecular …, 2021 - pubs.rsc.org
A copper-mediated 2,3-difunctionalization of indoles to afford 3-halogenated 2,3′-biindoles is described herein. The protocol uses readily available feedstocks and a naturally …
Number of citations: 13 pubs.rsc.org
A Rescifina, A Scala, MT Sciortino, I Colao… - …, 2015 - pubs.rsc.org
Progression through the S phase of the cell cycle is controlled by cyclin-dependent kinase 2 (CDK2), the activity of which depends on its binding to regulatory partners (cyclins E and A). …
Number of citations: 10 pubs.rsc.org
H Qu, W Qin, Q Chang, Q Hu… - Current Organic Chemistry, 2013 - ingentaconnect.com
A simple, convenient and efficient three-component coupling (TCC) reaction toward a variety of (E)-2,3'-bi(3H-indol)-3-one oxime derivatives has been developed. This transformation …
Number of citations: 10 www.ingentaconnect.com
A Kalyani, RNP Tulichala, S Chauhan, KCK Swamy - Tetrahedron Letters, 2022 - Elsevier
A palladium-catalyzed synthesis of indole fused α-carbolines (pyridodiindoles) from 2,3′-biindoles and nitriles has been developed. This conversion involves the double C–H …
Number of citations: 4 www.sciencedirect.com
T Kaneko, M MATsUo, Y IITAKA - Chemical and Pharmaceutical …, 1981 - jstage.jst.go.jp
When indole reacted with titanium (III)-or iron (II)-hydrogen peroxide systems, the products varied widely, depending on the pH of the reaction solutions. Under acidic conditions, indole …
Number of citations: 15 www.jstage.jst.go.jp
T Abe, S Aoyama, M Ohmura, M Taniguchi… - Organic …, 2019 - ACS Publications
Furodiindolines have emerged as versatile intermediates in various transformations, which are easily obtained from indole 2,3-epoxide surrogates via a one-pot procedure and allowed …
Number of citations: 17 pubs.acs.org
G Dupeyre, P Lemoine, N Ainseba, S Michel… - Organic & Biomolecular …, 2011 - pubs.rsc.org
A six-step one-pot reaction was designed for synthesizing homodimeric 7-phenylindolo[3,2-a]carbazoles from 1H-indoles and β-nitrostyrenes, in the presence of SnCl2·2H2O. The …
Number of citations: 42 pubs.rsc.org
Y Wan, HQ Wang, MM Xu, GJ Mei, F Shi - Organic & Biomolecular …, 2018 - pubs.rsc.org
A Brønsted acid-catalyzed direct C3-arylation of 2-indolylmethanols with tryptamines and tryptophols has been established, leading to a series of potentially bioactive 2,3′-biindole …
Number of citations: 18 pubs.rsc.org

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